![molecular formula C11H17N3O3S B14383176 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 89587-88-2](/img/structure/B14383176.png)
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine is a heterocyclic compound that contains both a pyrimidine ring and a morpholine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of methoxy and methylsulfanyl groups on the pyrimidine ring can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can be achieved through several synthetic routes. One common method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . This oxidation can be carried out using various oxidizing agents under controlled conditions to yield the desired product.
Another approach involves the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with methylamine . This method offers the advantage of shorter reaction times and higher yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time need to be optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its structural features may be explored for the development of new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The presence of the pyrimidine ring allows it to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: This compound is structurally similar and can be used as a precursor in the synthesis of 4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine.
2-Amino-4,6-dimethoxypyrimidine:
Uniqueness
This compound is unique due to the combination of the pyrimidine and morpholine rings, along with the specific substitution pattern on the pyrimidine ring. This unique structure can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
89587-88-2 |
|---|---|
Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H17N3O3S/c1-15-10-8(18-3)9(12-11(13-10)16-2)14-4-6-17-7-5-14/h4-7H2,1-3H3 |
InChI Key |
LASGGSLMLSVPAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1SC)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
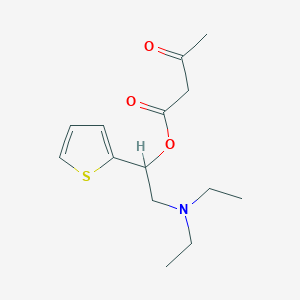
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

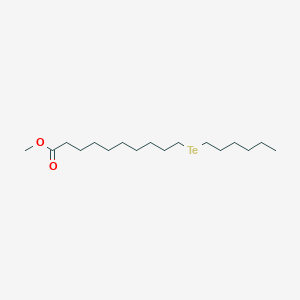
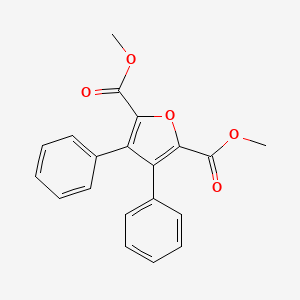
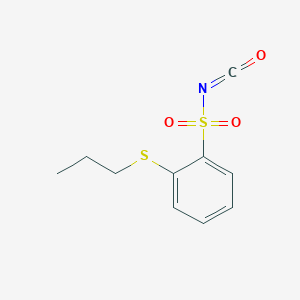

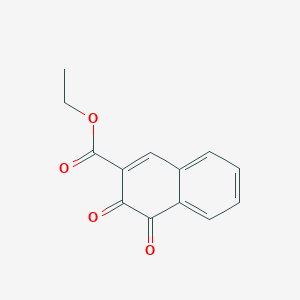
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
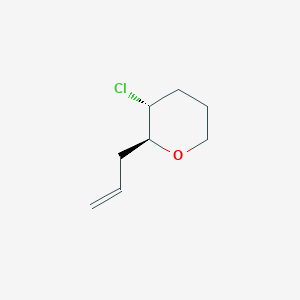
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
